

Synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide protocol

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Compound of Interest

Compound Name: *N,N-dimethyl-3-(morpholin-4-yl)propanamide*

CAS No.: 53151-52-3

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An in-depth guide to the synthesis of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**, a valuable building block in contemporary chemical research. This document provides a detailed protocol, explains the underlying reaction mechanism, and offers expert insights into the experimental choices, ensuring a reproducible and efficient synthesis.

Introduction

N,N-dimethyl-3-(morpholin-4-yl)propanamide is a tertiary amine and amide-containing compound. Its structure incorporates a morpholine ring, a common and versatile scaffold in medicinal chemistry known for conferring favorable physicochemical properties such as water solubility and metabolic stability to drug candidates.[1] The N,N-dimethylpropanamide functional group also plays a crucial role in modulating a molecule's polarity and its capacity for biological interactions. The synthesis of this compound is a prime example of a highly efficient and atom-economical reaction known as the aza-Michael addition.

Principle and Mechanism: The Aza-Michael Addition

The synthesis of **N,N-dimethyl-3-(morpholin-4-yl)propanamide** is achieved through the conjugate addition of morpholine to N,N-dimethylacrylamide. This reaction is a specific type of Michael addition, termed the aza-Michael reaction, which involves a nitrogen-based nucleophile (the "Michael donor") and an α,β -unsaturated carbonyl compound (the "Michael acceptor").^[2]

The reaction mechanism proceeds as follows:

- **Nucleophilic Attack:** The secondary amine of the morpholine ring acts as the nucleophile. Its lone pair of electrons attacks the electron-deficient β -carbon of the N,N-dimethylacrylamide double bond.
- **Enolate Formation:** This attack breaks the π -bond of the alkene, pushing the electrons to form a resonance-stabilized enolate intermediate.
- **Proton Transfer:** The negatively charged oxygen of the enolate abstracts a proton from the now-positively charged nitrogen atom of the morpholine moiety (or from a protic solvent, if present). This step regenerates the carbonyl group and neutralizes the nitrogen, yielding the final product.

A significant advantage of this reaction is its high efficiency, which often allows it to proceed under mild conditions, sometimes without the need for a catalyst.^{[3][4]} The inherent basicity and nucleophilicity of morpholine are typically sufficient to drive the reaction to completion.^[5] This makes the synthesis not only efficient but also aligns with the principles of green chemistry by minimizing waste and the need for auxiliary reagents.^[6]

Experimental Protocol

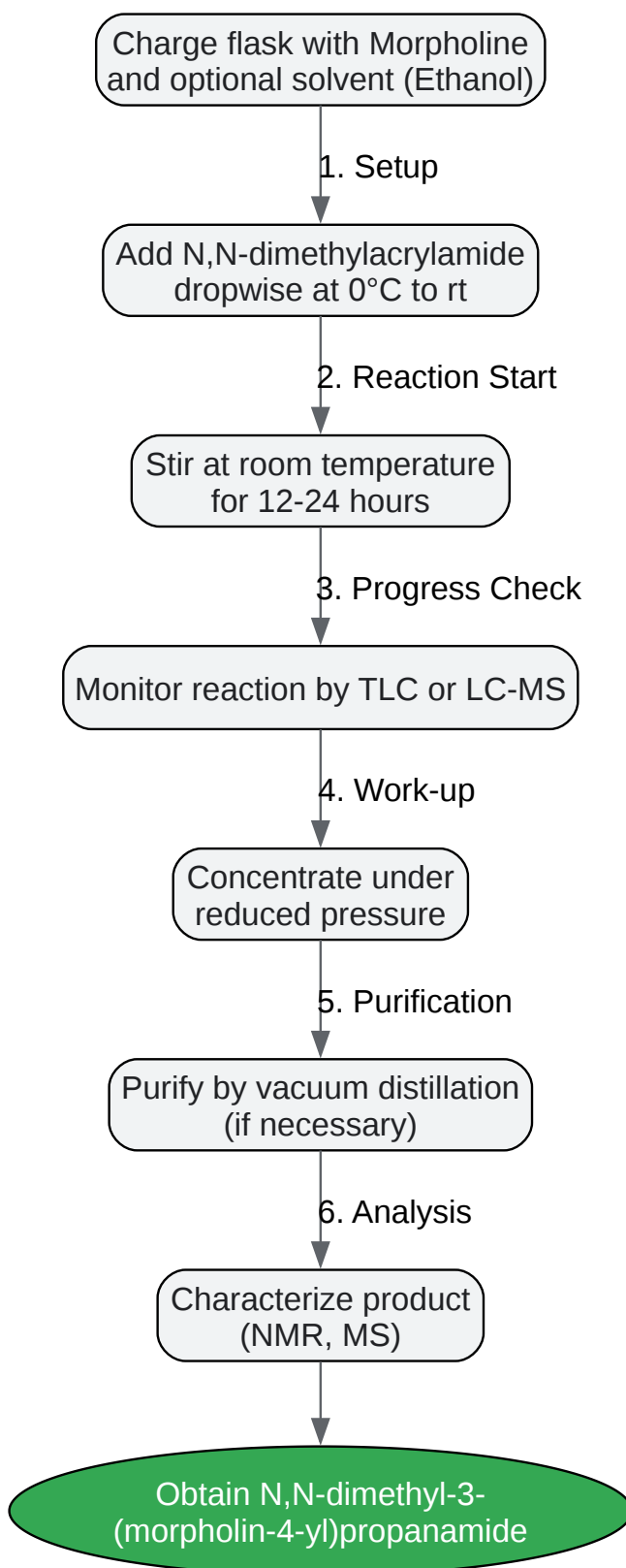
This section details the step-by-step procedure for the synthesis of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

Materials and Equipment

- Reagents:
 - Morpholine ($\geq 99\%$)

- N,N-dimethylacrylamide (99%)
- Anhydrous Ethanol (optional, as solvent)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4) for drying
- Equipment:
 - Round-bottom flask (50 mL or 100 mL)
 - Magnetic stirrer and stir bar
 - Reflux condenser (if heating)
 - Dropping funnel (for controlled addition)
 - Rotary evaporator
 - Standard glassware for work-up (separatory funnel, beakers, etc.)
 - High-vacuum pump for distillation (optional)

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

Step-by-Step Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (8.71 g, 100 mmol, 1.0 eq). If a solvent is desired to better control the reaction temperature, 20 mL of anhydrous ethanol can be added.
- **Reagent Addition:** While stirring the solution, add N,N-dimethylacrylamide (9.91 g, 100 mmol, 1.0 eq) dropwise using a dropping funnel over 15-20 minutes. The reaction is exothermic; if necessary, use an ice bath to maintain the temperature at or below 25°C.
- **Reaction:** Once the addition is complete, allow the mixture to stir at room temperature for 12 to 24 hours.
- **Monitoring:** The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- **Work-up:** After the reaction is complete, remove the solvent (if used) using a rotary evaporator. The crude product is obtained as an oil.
- **Purification (Optional):** The reaction is typically very clean, and the crude product may be of sufficient purity for many applications. For higher purity, the resulting oil can be purified by vacuum distillation.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H NMR & ^{13}C NMR: To confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.

Quantitative Data Summary

Reagent	Molecular Weight (g/mol)	Molar Eq.	Amount (mmol)	Mass (g)
Morpholine	87.12	1.0	100	8.71
N,N-dimethylacrylamide	99.13	1.0	100	9.91
Product	186.25	-	~95	~17.7

Expected yield is typically >95%.

Safety and Handling

- Morpholine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- N,N-dimethylacrylamide: Toxic if swallowed or in contact with skin. It is a suspected carcinogen and may cause an allergic skin reaction. All handling should occur in a fume hood with appropriate PPE.
- The reaction is exothermic and should be controlled, especially on a larger scale, by slow addition and cooling.

Trustworthiness and Self-Validation

The protocol's reliability stems from the robust and well-documented nature of the aza-Michael addition.^{[2][4]} The reaction's high atom economy and typically quantitative conversion provide a self-validating system. Successful synthesis is readily confirmed by standard analytical methods. The disappearance of the vinyl proton signals of N,N-dimethylacrylamide and the appearance of new aliphatic proton signals in the ¹H NMR spectrum are clear indicators of product formation. Mass spectrometry should confirm the expected molecular ion peak for C₉H₁₈N₂O at m/z = 186.25.

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